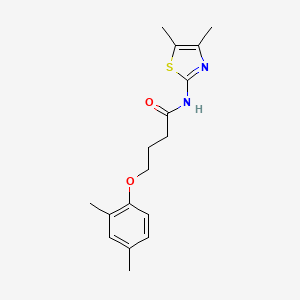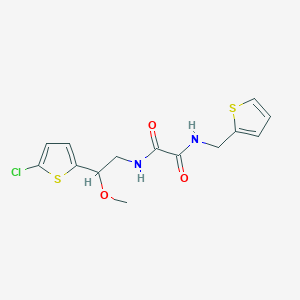
4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
Crystal Structure and Herbicidal Activity
Research on compounds with similar structures, such as various thiazole derivatives, highlights their potential in agricultural chemistry, particularly as herbicides. The study of the crystal structure of such compounds aids in understanding their action mechanisms and optimizing their herbicidal activity. For instance, Liu et al. (2008) synthesized and analyzed the crystal structure of a thiazole derivative, demonstrating its effective herbicidal activity (Liu et al., 2008).
Antimicrobial Applications
Further exploration into thiazole derivatives reveals their utility in developing antimicrobial agents. Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, evaluating their antimicrobial activity. Such studies suggest the potential for related compounds to serve as the basis for new antimicrobial drugs (A. Farag, N. A. Kheder, Y. Mabkhot, 2009).
Drug Design and CDK2 Inhibition
In the realm of pharmaceuticals, thiazole derivatives have been investigated for their role in inhibiting CDK2, a critical enzyme in cell cycle regulation. Vulpetti et al. (2006) utilized structure-based drug design to discover potent and selective CDK2 inhibitors starting from a thiazole compound, showcasing the therapeutic potential of these molecules in cancer treatment (A. Vulpetti et al., 2006).
Novel Synthetic Methodologies
Research on thiazole derivatives also extends to synthetic chemistry, where novel methodologies for creating benzoxazoles and related compounds have been developed. Nikpassand et al. (2015) highlighted the use of bis-ionic liquids as effective catalysts for synthesizing novel benzoxazoles, presenting an environmentally friendly and efficient approach to synthesizing these compounds (M. Nikpassand, L. Zare Fekri, Pegah Farokhian, 2015).
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-7-8-15(12(2)10-11)21-9-5-6-16(20)19-17-18-13(3)14(4)22-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRWMSRLUNUYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)



![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)
![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)

![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)